molecular formula C5H6F3NO4 B2382761 (R)-alpha-(Trifluoromethyl)-2-aminosuccinic acid CAS No. 686318-89-8

(R)-alpha-(Trifluoromethyl)-2-aminosuccinic acid

Cat. No.: B2382761
CAS No.: 686318-89-8
M. Wt: 201.101
InChI Key: CCJLKKGMIXBLGL-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-alpha-(Trifluoromethyl)-2-aminosuccinic acid is a unique compound characterized by the presence of a trifluoromethyl group attached to an amino acid backbone. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is known for its ability to enhance the biological activity and stability of organic molecules, making this compound a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often employs reagents such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds .

Industrial Production Methods: Industrial production of ®-alpha-(Trifluoromethyl)-2-aminosuccinic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: ®-alpha-(Trifluoromethyl)-2-aminosuccinic acid can undergo various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of trifluoromethyl ketones or alcohols.

    Reduction: Reduction reactions can convert the trifluoromethyl group into a difluoromethyl or monofluoromethyl group.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products: The major products formed from these reactions include trifluoromethylated derivatives, difluoromethylated compounds, and various substituted amino acids.

Scientific Research Applications

®-alpha-(Trifluoromethyl)-2-aminosuccinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-alpha-(Trifluoromethyl)-2-aminosuccinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Uniqueness: ®-alpha-(Trifluoromethyl)-2-aminosuccinic acid stands out due to its combination of an amino acid backbone with a trifluoromethyl group, providing unique properties such as enhanced stability and biological activity. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

IUPAC Name

(2R)-2-amino-2-(trifluoromethyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO4/c6-5(7,8)4(9,3(12)13)1-2(10)11/h1,9H2,(H,10,11)(H,12,13)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJLKKGMIXBLGL-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)O)[C@@](C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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